An In-depth Technical Guide to 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS Number: 1420981-12-9)
An In-depth Technical Guide to 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS Number: 1420981-12-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Pyrazole-containing compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] This wide range of bioactivity has led to the successful development of numerous FDA-approved drugs incorporating the pyrazole core. The compound of interest, 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, belongs to the class of 4-acylpyrazoles, which are known to be valuable intermediates in the synthesis of more complex, biologically active molecules.[3][4] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this compound in drug discovery and development, grounded in the broader context of pyrazole chemistry.
Core Chemical Properties
Table 1: Physicochemical Properties of 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone and Related Analogs
| Property | Value for CAS 1420981-12-9 (Predicted/Inferred) | Value for Analogs (CAS 706819-66-1 & 2097938-49-1) |
| Molecular Formula | C₇H₉BrN₂O | C₆H₇BrN₂O / C₇H₉BrN₂O |
| Molecular Weight | 217.06 g/mol | 203.04 g/mol / 217.06 g/mol |
| IUPAC Name | 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone / 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone |
| Appearance | Likely a solid at room temperature | Not specified |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Not specified |
| Storage | Store in a cool, dry place, under an inert atmosphere.[5] | Inert atmosphere, 2-8°C[5] |
Synthesis and Purification: A Proposed Experimental Protocol
A specific, peer-reviewed synthesis protocol for 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is not currently published. However, based on established methods for the synthesis of 4-acylpyrazoles, a plausible and robust synthetic route can be designed. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles, which can then be further elaborated.[6] An alternative and more direct approach involves the Friedel-Crafts acylation of a suitable pyrazole precursor.
Proposed Synthesis Workflow: Friedel-Crafts Acylation
The synthesis of the target compound can be envisioned through the Friedel-Crafts acylation of 1,5-dimethylpyrazole with bromoacetyl bromide. The causality behind this choice lies in the high reactivity of the C4 position of the pyrazole ring towards electrophilic substitution, a well-documented phenomenon in pyrazole chemistry.
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,5-dimethylpyrazole (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.
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Catalyst Addition: Cool the solution to 0°C using an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while stirring.
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Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Applications in Drug Discovery and Development
The pyrazole moiety is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[2] The title compound, as a functionalized pyrazole, holds significant potential as a building block for the synthesis of novel drug candidates.
Role as a Synthetic Intermediate
The primary application of 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is as a versatile intermediate for the synthesis of more complex heterocyclic systems. The α-bromoketone functionality is highly reactive and can participate in a variety of cyclization reactions to form thiazoles, imidazoles, and other important pharmacophores.[7]
Caption: Synthetic utility of the target compound.
Potential Biological Targets
While the specific biological targets of this compound are unknown, the broader class of pyrazole derivatives has been shown to interact with a wide range of biological targets, including:
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Enzymes: Cyclooxygenases (COX-1 and COX-2), kinases, and monoamine oxidases.[8]
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Receptors: Cannabinoid receptors and estrogen receptors.[1]
The structural features of 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, particularly the substituted pyrazole ring, suggest its potential as a lead compound for the development of inhibitors for these or other clinically relevant targets.
Safety and Handling
Appropriate safety precautions should be taken when handling 2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, as with any α-bromoketone, which are generally considered to be lachrymators and skin irritants.
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[5]
Conclusion
2-Bromo-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS 1420981-12-9) is a valuable, albeit understudied, chemical entity. Its core pyrazole structure and reactive α-bromoketone functionality make it a promising building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, handling, and potential use in drug discovery programs based on the well-established chemistry and pharmacology of the pyrazole class of compounds. Further research into the specific biological activities of this compound and its derivatives is warranted.
References
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone - Lead Sciences [lead-sciences.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
